molecular formula C23H28ClN3O4 B278373 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide

Katalognummer B278373
Molekulargewicht: 445.9 g/mol
InChI-Schlüssel: NWROWGUHBUXGQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and is being investigated for its potential use in treating various types of cancer.

Wirkmechanismus

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide is a selective inhibitor of BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival. N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to inhibit the proliferation of malignant B cells and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to have immunomodulatory effects. It has been demonstrated to enhance the activity of natural killer cells and T cells, which are important components of the immune system. N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to reduce the production of inflammatory cytokines, which are implicated in the development and progression of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide is its selectivity for BTK, which reduces the risk of off-target effects. N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has not yet been evaluated in clinical trials, and its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several potential future directions for research on N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide. One area of interest is the development of combination therapies that include N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide, as this may enhance its anticancer effects. Another potential direction is the evaluation of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide in other types of cancer, such as solid tumors. Finally, further studies are needed to evaluate the safety and efficacy of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide in clinical trials, which will be an important step in determining its potential as a cancer treatment.

Synthesemethoden

The synthesis of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide involves several steps, starting with the reaction of 3-chloro-4-nitroaniline with 4-isobutyryl-1-piperazinecarboxylic acid. The resulting compound is then reacted with 2-(4-methoxyphenoxy)acetyl chloride to yield the final product, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide. The synthesis of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has been described in detail in a number of research articles.

Wissenschaftliche Forschungsanwendungen

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has been studied extensively in preclinical models of cancer, including lymphoma and leukemia. It has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been evaluated in combination with other anticancer agents, such as rituximab and venetoclax, and has shown promise as a potential treatment for relapsed or refractory lymphoma.

Eigenschaften

Produktname

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide

Molekularformel

C23H28ClN3O4

Molekulargewicht

445.9 g/mol

IUPAC-Name

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C23H28ClN3O4/c1-16(2)23(29)27-12-10-26(11-13-27)21-9-4-17(14-20(21)24)25-22(28)15-31-19-7-5-18(30-3)6-8-19/h4-9,14,16H,10-13,15H2,1-3H3,(H,25,28)

InChI-Schlüssel

NWROWGUHBUXGQI-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl

Kanonische SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.